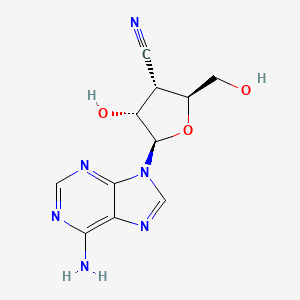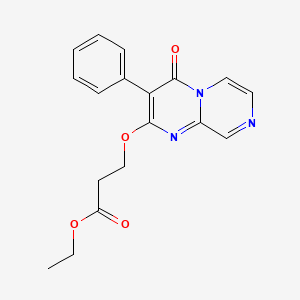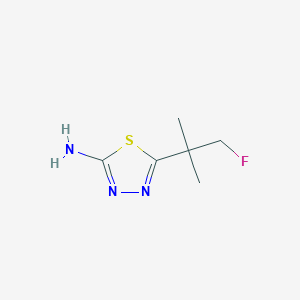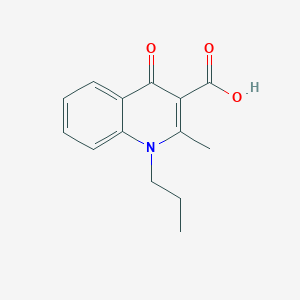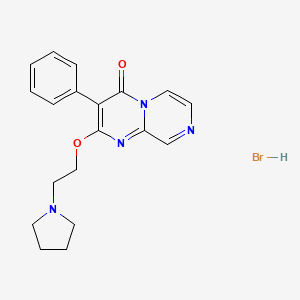
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves multiple stepsThe final step involves the formation of the monohydrobromide salt .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process .
Análisis De Reacciones Químicas
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide can be compared with other similar compounds, such as:
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a phenyl group attached to the core structure, similar to the compound .
Pyrrolidinyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a pyrrolidinyl group attached to the core structure
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
21271-24-9 |
|---|---|
Fórmula molecular |
C19H21BrN4O2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
3-phenyl-2-(2-pyrrolidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C19H20N4O2.BrH/c24-19-17(15-6-2-1-3-7-15)18(21-16-14-20-8-11-23(16)19)25-13-12-22-9-4-5-10-22;/h1-3,6-8,11,14H,4-5,9-10,12-13H2;1H |
Clave InChI |
WMERJWHXTWKRJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)


![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)
